R-30-Hydroxygambogic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of R-30-Hydroxygambogic acid involves the extraction of gamboge resin from Garcinia hanburyi. The resin is obtained by making incisions in the bark of the tree and collecting the exuded resin . The resin is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods: The use of solvent-assisted active loading technology has been explored for encapsulating gambogic acid in liposomes for synergistic anticancer therapy .
Chemical Reactions Analysis
Types of Reactions: R-30-Hydroxygambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced cytotoxic and therapeutic properties .
Scientific Research Applications
R-30-Hydroxygambogic acid has a wide range of scientific research applications:
Mechanism of Action
R-30-Hydroxygambogic acid exerts its effects through multiple mechanisms:
Apoptosis Induction: The compound induces programmed cell death in cancer cells by activating apoptotic pathways.
Cell Cycle Arrest: It inhibits cell proliferation by arresting the cell cycle at specific checkpoints.
Antiangiogenesis: this compound inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Antimetastatic Activity: The compound prevents the spread of cancer cells to other parts of the body.
Comparison with Similar Compounds
R-30-Hydroxygambogic acid is unique among similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Gambogic Acid: Another polyprenylated xanthone with similar cytotoxic properties.
Isogambogenic Acid: A structurally related compound with distinct biological activities.
Morellic Acid: Another xanthone derivative with potential anticancer properties.
These compounds share some similarities with this compound but differ in their specific mechanisms of action and therapeutic potential.
Properties
Molecular Formula |
C38H44O9 |
---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(Z)-2-(hydroxymethyl)-4-[(1S,2S,8R,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid |
InChI |
InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12-/t23?,27-,36+,37-,38+/m0/s1 |
InChI Key |
MNNVIONVHRRQPF-HHFVXFKDSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6CC(C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/CO)\C(=O)O)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C |
Origin of Product |
United States |
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